molecular formula C5H9NO4 B13892023 (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid CAS No. 53363-45-4

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid

Cat. No.: B13892023
CAS No.: 53363-45-4
M. Wt: 147.13 g/mol
InChI Key: YEQXTNAAHMATGV-VKHMYHEASA-N
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Description

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of glutamic acid and plays a crucial role in biochemical processes. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a keto group, making it a versatile molecule in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. The fermentation process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-Amino-2-hydroxy-5-oxopentanoic acid include:

Uniqueness

What sets (S)-5-Amino-2-hydroxy-5-oxopentanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

53363-45-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S)-5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1

InChI Key

YEQXTNAAHMATGV-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Origin of Product

United States

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